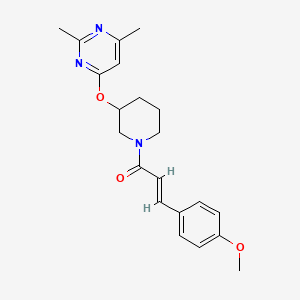

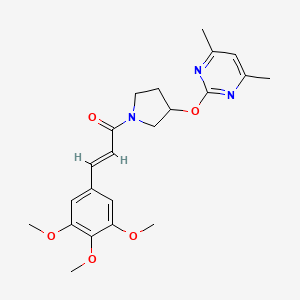

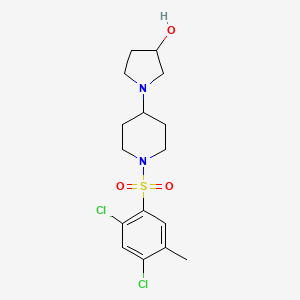

![molecular formula C24H27N3O5S B2626743 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate CAS No. 1351614-53-3](/img/structure/B2626743.png)

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several structural components including a benzimidazole, a piperidine ring, and a benzylthio group. Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocycle that is found in various natural and synthetic compounds . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom . The benzylthio group is a sulfur-containing group that is often involved in various chemical reactions .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their wide range of applications . The synthesis often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . As for the piperidine ring, it can be synthesized through various methods including the reduction of pyridine . The incorporation of the benzylthio group can be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the benzylthio group could add some flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would largely depend on the functional groups present. The benzimidazole ring is known to participate in various types of reactions including electrophilic substitution and metal-catalyzed cross-coupling reactions . The piperidine ring can undergo reactions such as dehydrogenation and halogenation . The benzylthio group can be involved in reactions such as oxidation and palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution would all play a role .Scientific Research Applications

Applications in Antibacterial and Antifungal Research

A series of azole-containing piperazine derivatives, including compounds structurally related to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate, were synthesized and exhibited moderate to significant antibacterial and antifungal activities in vitro. Some compounds showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Anti-Inflammatory Properties

Novel piperazine-1-yl bis-thiazole derivatives, structurally related to the compound of interest, were synthesized and characterized. These compounds exhibited significant in-vitro anti-inflammatory activity, with some showing a high percentage of protection at specific concentrations. However, in-vivo anti-inflammatory studies showed moderate to poor protection against carrageenan-induced rat hind paw edema (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity

Derivatives of piperazine compounds, related structurally to the compound , were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity. These compounds showed promise as potential non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Corrosion Inhibition

Benzimidazole derivatives, structurally akin to the compound , were studied as corrosion inhibitors for N80 steel in hydrochloric acid. The synthesized compounds showed high inhibition efficiency, indicating potential as effective corrosion inhibitors (Yadav et al., 2016).

Cancer Treatment and Pharmacokinetics

The compound, along with its analogs, was investigated for its potential application in cancer treatment as an anaplastic lymphoma kinase (ALK) inhibitor. The study focused on the pharmacokinetics, particularly the enzymatic hydrolysis in plasma and its impact on the systemic clearance of the compounds (Teffera et al., 2013).

Future Directions

The future research directions for this compound could be quite diverse, given the wide range of applications of its structural components. Potential areas of interest could include the development of new synthetic methods, exploration of its biological activity, and investigation of its physical and chemical properties .

properties

IUPAC Name |

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-benzylsulfanylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS.C2H2O4/c26-22(16-27-15-19-6-2-1-3-7-19)24-12-10-18(11-13-24)14-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYUDCGXWASSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

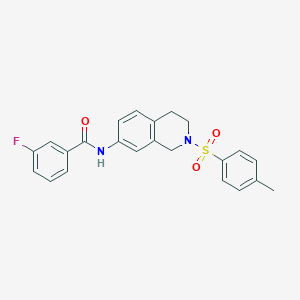

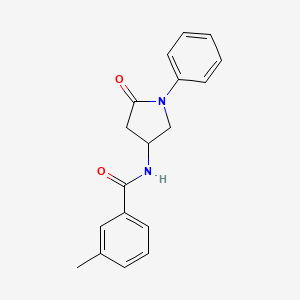

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)

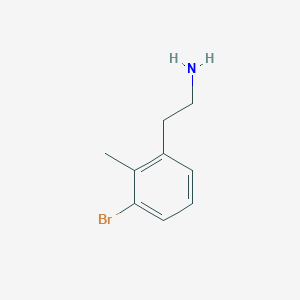

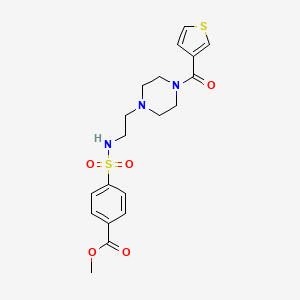

![9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626667.png)

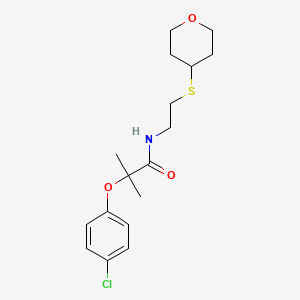

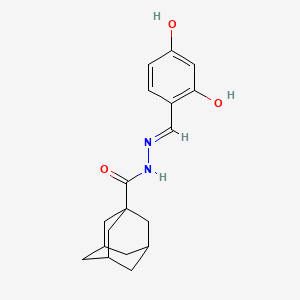

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)